2-Methoxy-1-(piperidin-4-yl)ethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-methoxy-1-piperidin-4-ylethanone |
InChI |
InChI=1S/C8H15NO2/c1-11-6-8(10)7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 |
InChI Key |
KJOLDQPORIEWFD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Chemistry
Retrosynthetic Analysis of 2-Methoxy-1-(piperidin-4-yl)ethan-1-one
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the most logical disconnection is at the carbon-carbon bond between the piperidine (B6355638) ring and the carbonyl group. This disconnection is strategically sound as it breaks the molecule into two key fragments: a piperidine-based synthon and a 2-methoxyacetyl synthon.
This primary disconnection suggests a convergent synthesis pathway where the piperidine core and the acyl side-chain are prepared separately and then joined in a final coupling step. The piperidine synthon can be represented as a 4-organometallic piperidine derivative (e.g., a Grignard or organolithium reagent) or, more practically, a nucleophilic piperidine that can be acylated. The 2-methoxyacetyl synthon corresponds to an electrophilic acylating agent, such as 2-methoxyacetyl chloride or 2-methoxyacetic acid activated with a coupling agent. An alternative, though less common, disconnection could be at the C-N bond of the piperidine ring, but this would involve a more complex ring-closing strategy. The former approach, centered on a C-C bond formation or acylation at the 4-position, is generally more efficient. researchgate.net
Established and Emerging Synthetic Routes to the Core Structure
The synthesis of this compound relies on robust methods for constructing its two principal substructures: the functionalized piperidine ring and the 2-methoxyethan-1-one side chain.
Strategies for Piperidine Ring Construction and Functionalization
The piperidine motif is a ubiquitous feature in pharmaceuticals and natural products, leading to the development of numerous synthetic strategies. These can be broadly categorized into two approaches: the construction of the piperidine ring from acyclic precursors or the functionalization of a pre-existing piperidine or pyridine (B92270) ring.
Ring Construction Methods:
Cyclization Reactions: Intramolecular cyclization is a common method, involving various strategies such as the oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes. wikipedia.org Radical-mediated cyclizations of linear amino-aldehydes or 1,6-enynes also provide effective routes to the piperidine core. wikipedia.org
Annulation Reactions: These strategies involve the formation of the ring from two or more components. For example, [5+1] annulation methods can construct the ring by combining a five-atom chain with a one-atom component. wikipedia.org
Functionalization of Pre-existing Rings:
Dearomatization of Pyridines: A powerful modern strategy involves the dearomative functionalization of pyridines. This can be achieved through catalytic hydrogenation or through stepwise reactions that introduce substituents while saturating the ring. wikipedia.org Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, can functionalize pyridines to create enantioenriched 3-substituted piperidines. wikipedia.org
Direct C-H Functionalization: This emerging field allows for the direct introduction of substituents onto the C-H bonds of a saturated piperidine ring. The site-selectivity (e.g., at the C2, C3, or C4 position) can often be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. ucalgary.ca
Interactive Table 1: Selected Synthetic Strategies for Functionalized Piperidines
| Strategy | Description | Key Reagents/Catalysts | Typical Starting Materials | Reference(s) |
|---|---|---|---|---|
| Dearomatization | Reduction and functionalization of a pyridine ring. | H₂, Pd/C; Rh-catalysts | Substituted Pyridines | wikipedia.org |
| Alkene Cyclization | Intramolecular oxidative amination of an alkene. | Gold(I) or Palladium complexes | Amino-alkenes | wikipedia.org |
| C-H Functionalization | Direct introduction of a functional group at a C-H bond. | Rhodium catalysts | N-protected Piperidines | ucalgary.ca |
| Mannich Reaction | Three-component reaction to build the ring. | Acid or Base catalyst | Aldehyde, Amine, Enolizable Ketone | |
| [5+1] Annulation | Ring formation from a 5-atom and a 1-atom component. | Transition metal catalysts | Dienes, Amines | wikipedia.org |
Approaches to the 2-Methoxyethan-1-one Substructure
The 2-methoxyethan-1-one side chain is derived from 2-methoxyacetic acid. The synthesis of this precursor is well-established and can be achieved through several routes. The most common industrial method involves the catalytic oxidation of 2-methoxyethanol. wikipedia.orggoogle.comjustia.com This process typically uses oxygen or air in the presence of a platinum-on-carbon (Pt/C) catalyst to efficiently convert the primary alcohol to the corresponding carboxylic acid. google.comjustia.compatsnap.com
An alternative laboratory-scale preparation involves the reaction of sodium methoxide (B1231860) with monochloroacetic acid. wikipedia.orggoogle.com Once 2-methoxyacetic acid is obtained, it must be "activated" to facilitate its reaction with the piperidine nucleus. This is commonly achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride (2-methoxyacetyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk
Coupling Reactions and Convergent Synthesis Strategies
The final step in the convergent synthesis of this compound is the coupling of the piperidine fragment with the activated 2-methoxyacetyl group. This is an amide bond formation, a cornerstone reaction in organic synthesis.
If the piperidine precursor is piperidine-4-carboxylic acid, the coupling would require activation of this acid followed by reaction with a methoxymethyl nucleophile, a less direct route. A more straightforward approach involves the acylation of a 4-lithiated or 4-Grignard piperidine derivative with an activated 2-methoxyacetic acid derivative.
However, the most common and efficient method is the direct acylation of a piperidine derivative with an activated form of 2-methoxyacetic acid. This can be accomplished using several standard protocols:
Schotten-Baumann Reaction: This involves reacting the piperidine with 2-methoxyacetyl chloride in the presence of a base (e.g., pyridine, triethylamine (B128534), or aqueous NaOH) to neutralize the HCl byproduct. fishersci.co.uk
Peptide Coupling Reagents: A milder and often more efficient approach utilizes peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing it to react with the amine under gentle conditions. This method is particularly useful for complex or sensitive substrates. bachem.comacs.orgacgpubs.org
Interactive Table 2: Common Reagents for Amide Coupling
| Reagent Class | Examples | Description | Reference(s) |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Activate carboxylic acids to form a reactive O-acylisourea intermediate. Often used with additives like HOBt to reduce side reactions. | fishersci.co.ukbachem.compeptide.com |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | Highly effective reagents that form activated esters, known for rapid coupling times. | bachem.comacs.org |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Similar to phosphonium salts, these reagents generate active esters and are widely used in peptide synthesis. | bachem.compeptide.com |
| Acyl Halides | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Used to convert the carboxylic acid to a highly reactive acyl chloride prior to reaction with the amine. | fishersci.co.uk |
Functional Group Interconversions and Derivatization Strategies
Once synthesized, this compound possesses several reactive sites that can be targeted for further modification, most notably the ketone carbonyl group.
Reactivity at the Ketone Carbonyl Group
The ketone functionality is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol, yielding 2-methoxy-1-(piperidin-4-yl)ethan-1-ol. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ucalgary.cachemguide.co.uklibretexts.orglibretexts.org NaBH₄ is a milder reagent typically used in alcoholic solvents, while the more powerful LiAlH₄ is used in anhydrous ethers. chemguide.co.uk
Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by carbon-based nucleophiles. Grignard reagents (R-MgX) and organolithium reagents (R-Li) can be used to install a variety of alkyl, alkenyl, or aryl groups, leading to the formation of tertiary alcohols. wikipedia.orgorganic-chemistry.orgchemguide.co.ukcommonorganicchemistry.commasterorganicchemistry.com
Olefination Reactions: The Wittig reaction provides a powerful method for converting the ketone into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves treating the ketone with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon-based substituent. organic-chemistry.orgcdnsciencepub.comcommonorganicchemistry.com This allows for the introduction of an alkylidene group at the carbon of the original carbonyl.
Interactive Table 3: Potential Derivatization Reactions at the Ketone Group
| Reaction Type | Reagent(s) | Product Type | Description | Reference(s) |
|---|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Adds two hydrogen atoms across the C=O bond. | ucalgary.cachemguide.co.uklibretexts.org |
| Grignard Addition | R-MgX, then H₃O⁺ | Tertiary Alcohol | Forms a new C-C bond and an alcohol. | wikipedia.orgorganic-chemistry.orgchemguide.co.uk |
| Wittig Reaction | Ph₃P=CHR (Ylide) | Alkene | Replaces the C=O group with a C=C bond. | organic-chemistry.orgmasterorganicchemistry.comcdnsciencepub.com |
| Imination | R-NH₂, acid catalyst | Imine | Forms a C=N double bond. |
Transformations Involving the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring in this compound is a key site for chemical modifications, allowing for the introduction of diverse functionalities. Common transformations include N-alkylation, N-acylation, and N-arylation, which can significantly alter the molecule's physicochemical properties.
N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be accomplished through reactions with alkyl halides. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom of the piperidine acts as the nucleophile. The choice of solvent and base is crucial to modulate reactivity and minimize side reactions, such as the formation of quaternary ammonium (B1175870) salts. Common bases used include potassium carbonate or triethylamine in solvents like acetonitrile (B52724) or dimethylformamide (DMF). For instance, the reaction with a benzyl (B1604629) halide in the presence of a non-nucleophilic base can yield the corresponding N-benzyl derivative. The stereochemistry of N-alkylation in substituted piperidines can be influenced by the steric hindrance of both the incoming electrophile and the substituents on the piperidine ring.
N-Acylation: The piperidine nitrogen can readily react with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct. N-acylation is a common strategy to introduce further complexity and modulate the biological activity of piperidine-containing molecules.
N-Arylation: The formation of an N-aryl bond can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the coupling of the piperidine nitrogen with aryl halides or triflates, providing access to a wide range of N-arylpiperidine derivatives.
| Transformation | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | N-Alkylpiperidine |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | N-Acylpiperidine |
| N-Arylation | Aryl halide (Ar-X), Palladium catalyst, Ligand, Base | N-Arylpiperidine |
Chemical Stability and Modifications of the Methoxy (B1213986) Group
The methoxy group in this compound is an ether linkage, which is generally stable under a variety of reaction conditions. However, it can be cleaved under specific, often harsh, conditions. The stability of the adjacent amide bond is also a consideration in such transformations.
Stability of the Methoxy Group: Ether linkages are typically resistant to many reagents, including mild acids, bases, and common oxidizing and reducing agents. This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the methoxy group.
Cleavage of the Methoxy Group: The cleavage of the methyl ether can be achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). These reactions proceed via nucleophilic substitution (Sₙ2) or unimolecularly (Sₙ1) depending on the substrate and conditions. The reaction with BBr₃ is often preferred for its efficacy at lower temperatures. The cleavage of the methoxy group would yield the corresponding α-hydroxy amide, 2-hydroxy-1-(piperidin-4-yl)ethan-1-one. It is important to note that the amide bond itself can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to undesired side products.
| Condition | Reagent(s) | Outcome for Methoxy Group | Potential Side Reactions |
| Strongly Acidic | HBr, HI, BBr₃ | Cleavage to a hydroxyl group | Amide hydrolysis |
| Strongly Basic | High temperatures with strong bases | Generally stable, potential for elimination | Amide hydrolysis |
| Mild Acidic/Basic | Dilute acids or bases at room temp. | Generally stable | - |
| Reductive/Oxidative | Common reducing/oxidizing agents | Generally stable | - |
Stereoselective Synthesis and Chiral Resolution Techniques
While this compound itself is an achiral molecule, the introduction of substituents on the piperidine ring can create one or more stereocenters. The synthesis of chiral analogs of this compound necessitates the use of stereoselective methods.
Stereoselective Synthesis: The synthesis of enantiomerically enriched piperidine derivatives can be achieved through several strategies. One approach involves the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. For example, a domino Mannich-Michael reaction employing a carbohydrate-derived chiral auxiliary can lead to the formation of highly substituted piperidinones with excellent diastereoselectivity. Another powerful method is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. Rhodium-catalyzed C-H insertion reactions have been employed for the stereoselective functionalization of piperidines.
Chiral Resolution: In cases where a stereoselective synthesis is not feasible or provides a mixture of enantiomers, chiral resolution can be employed to separate the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers through crystallization and subsequent removal of the resolving agent. Kinetic resolution is another technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system of n-BuLi and sparteine. whiterose.ac.ukacs.org
| Technique | Description | Example Application |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to guide a stereoselective reaction. | Use of a D-arabinopyranosylamine auxiliary in a domino Mannich-Michael reaction to synthesize chiral piperidinones. cdnsciencepub.com |
| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer. | Rhodium-catalyzed C-H functionalization of N-Boc-piperidine to introduce a substituent at the C2 position with high stereoselectivity. nih.gov |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Kinetic resolution of racemic 2-arylpiperidines via deprotonation with a chiral base. whiterose.ac.ukacs.org |
Green Chemistry Principles in Synthetic Design and Execution
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. The focus is on reducing waste, using less hazardous chemicals, and improving energy efficiency.
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Amide bond formation, a key step in the synthesis of the target compound, traditionally involves the use of stoichiometric coupling reagents, which generates significant waste. Catalytic methods for amidation are therefore a greener alternative.
Use of Safer Solvents and Reagents: The choice of solvents and reagents plays a significant role in the environmental impact of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. For amide bond formation, enzymatic methods using lipases in greener solvents like cyclopentyl methyl ether offer a sustainable option. nih.gov
Energy Efficiency: Synthetic procedures should be designed to be energy-efficient. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. For instance, the use of boronic acid catalysts for the direct amidation of carboxylic acids and amines represents a greener approach to forming the amide bond in the target molecule. sigmaaldrich.com
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Atom Economy | Employing catalytic amidation methods to reduce the generation of stoichiometric byproducts. |
| Safer Solvents | Utilizing water or bio-based solvents in the synthetic steps. |
| Energy Efficiency | Designing synthetic routes that proceed at or near ambient temperature. |
| Catalysis | Using enzymatic or other catalytic methods for amide bond formation to replace traditional coupling reagents. rsc.orgresearchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. For a novel compound like 2-Methoxy-1-(piperidin-4-yl)ethan-1-one, these studies would provide invaluable insights into its intrinsic properties.
Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbital Theory, Electrostatic Potential Surfaces)
This area of study would involve using methods like Density Functional Theory (DFT) to analyze the molecule's electronic landscape. Frontier Molecular Orbital (FMO) theory would identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. malayajournal.org An electrostatic potential (MEP) surface would also be calculated to map charge distributions, identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. researchgate.netmdpi.com
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations are frequently used to predict and help interpret experimental spectroscopic data. By optimizing the molecule's geometry, researchers could compute its theoretical vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comscirp.org Comparing these computed values with experimental data helps confirm the molecular structure and assign spectral peaks. scielo.br
Reaction Mechanism Elucidation via Transition State Calculations
To understand how this compound might be synthesized or how it might react, computational chemists would model potential reaction pathways. This involves locating the transition state structures and calculating their energies. Such calculations are essential for determining reaction kinetics and understanding the step-by-step mechanism of a chemical transformation.
Molecular Modeling and Dynamics Simulations
These methods are used to study the physical movements and conformational flexibility of molecules over time, providing a bridge between static quantum calculations and dynamic real-world behavior.
Conformational Searching and Energy Landscapes
A molecule's three-dimensional shape is critical to its function. Conformational analysis would be performed to identify the various stable spatial arrangements (conformers) of this compound. researchgate.net By calculating the relative energies of these conformers, a potential energy landscape can be constructed, revealing the most probable shapes the molecule will adopt. nih.gov
Molecular Dynamics Simulations to Investigate Flexibility and Solvent Effects
Molecular dynamics (MD) simulations would model the movement of the molecule's atoms over time, providing a detailed view of its flexibility. nih.gov Running these simulations with the molecule surrounded by solvent molecules (e.g., water) would offer crucial insights into how the solvent affects its conformation and behavior, which is particularly important for understanding its properties in a biological environment or in solution. mdpi.com
While these computational methodologies are standard for characterizing new chemical entities, the specific application to this compound and the resulting data are not currently available in the scientific literature. Future research may address this gap, providing the detailed computational and theoretical insights outlined above.
Structure-Activity Relationship (SAR) Studies via In Silico Approaches (for related compounds, non-clinical)
Computational methods provide powerful tools for investigating the structure-activity relationships (SAR) of novel compounds by predicting their interactions with biological targets and identifying key structural features responsible for their activity. For derivatives related to this compound, particularly those sharing the core piperidine (B6355638) scaffold, in silico studies have been instrumental in elucidating their potential as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) or as ligands for receptors such as the Sigma-1 Receptor (S1R). nih.govnih.gov These theoretical investigations, including pharmacophore modeling and molecular docking, guide the rational design of more potent and selective molecules. nih.gov
Ligand-Based Pharmacophore Modeling
Ligand-based pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. This approach is particularly useful when the 3D structure of the target is unknown. By aligning a set of active molecules, a common feature pharmacophore model can be generated, which serves as a 3D query for screening new compounds. nih.gov
For piperidine and piperazine (B1678402) derivatives, which are structurally related to this compound, pharmacophore models have been developed to understand their inhibitory activity against targets like FAAH. researchgate.net A predictive pharmacophore model for a diverse set of FAAH inhibitors identified four key features as crucial for activity: two hydrogen-bond acceptor units, one aromatic hydrophobic unit, and one aromatic ring unit. researchgate.net Similarly, in silico analyses of piperidine derivatives as farnesyltransferase (FTase) inhibitors have highlighted the importance of aromatic, acceptor, and donor groups for favorable activity. nih.gov These models suggest that the piperidine ring can act as a central scaffold to orient these critical pharmacophoric features in the correct spatial conformation for target binding.
| Target | Pharmacophoric Feature | Description | Potential Role in Binding |
|---|---|---|---|
| FAAH Inhibitors | Hydrogen-Bond Acceptor (HBA) | Features capable of accepting a hydrogen bond, such as a carbonyl oxygen. | Forms crucial hydrogen bonds with amino acid residues in the active site. |
| Aromatic Ring (AR) | Aromatic moieties that can engage in π-π stacking or hydrophobic interactions. | Orients the ligand within the binding pocket through interactions with aromatic residues. | |
| Hydrophobic (HY) | Non-polar groups that interact with hydrophobic regions of the target. | Contributes to binding affinity through van der Waals and hydrophobic interactions. | |
| Excluded Volume | Regions in space where bulky substituents would clash with the receptor. | Defines the steric limits of the binding pocket. | |
| Farnesyltransferase (FTase) Inhibitors | Aromatic Group | Planar, cyclic, conjugated systems. | Participates in hydrophobic and aromatic stacking interactions. |
| Acceptor Group | Atoms or groups capable of accepting hydrogen bonds. | Key interactions with donor residues in the enzyme's active site. | |
| Donor Group | Atoms or groups capable of donating hydrogen bonds. | Forms hydrogen bonds with acceptor residues in the enzyme. |
Receptor-Based Docking and Scoring
When the three-dimensional structure of a biological target is available, receptor-based molecular docking can be employed to predict the binding conformation and affinity of a ligand. nih.gov This method computationally places a ligand into the binding site of a receptor and evaluates the stability of the resulting complex using a scoring function.
For piperidine-based compounds, docking studies have been crucial in elucidating their binding modes with targets such as the Sigma-1 Receptor (S1R) and FAAH. nih.govnih.gov In a study of piperidine/piperazine-based ligands for S1R, docking analyses revealed specific and critical interactions within the receptor's binding site. nih.gov Potent ligands were found to form a bidentate salt bridge between the protonated piperidine nitrogen atom and the carboxylate groups of residues Glu172 and Asp126. nih.gov Additionally, these high-affinity ligands established a hydrogen bond with the side chain of Glu172 and were further stabilized by a π-cation interaction between the ionized nitrogen and the Phe107 residue. nih.gov
In the context of FAAH inhibition, molecular modeling based on known co-crystal structures has supported the rational design of piperidine-based inhibitors. nih.gov Docking studies indicate that such compounds can fit within the large substrate-binding pocket of the FAAH active site, achieving potent inhibition through shape complementarity rather than by reacting covalently with the catalytic serine (Ser241). nih.gov The piperidine scaffold is often a common structural element in strong FAAH inhibitors, highlighting its importance for achieving high binding affinity. nih.gov
| Interaction Type | Ligand Feature | Key Amino Acid Residue(s) | Reference |
|---|---|---|---|
| Salt Bridge (Bidentate) | Ionized Piperidine Nitrogen | Glu172, Asp126 | nih.gov |
| Hydrogen Bond | Ionized Piperidine Nitrogen | Glu172 (side chain) | nih.gov |
| π-Cation Interaction | Ionized Piperidine Nitrogen | Phe107 | nih.gov |
Applications As a Building Block in Complex Molecular Synthesis
Precursor in the Synthesis of Advanced N-Heterocyclic Scaffolds
The piperidine (B6355638) ring is a foundational N-heterocyclic scaffold present in numerous biologically active molecules. Synthetic strategies often involve the construction or functionalization of this ring system. While general methods exist for elaborating on piperidine-4-one substructures to create more complex heterocyclic systems (e.g., spirocycles, fused rings), no specific studies have been found that utilize 2-Methoxy-1-(piperidin-4-yl)ethan-1-one as the starting material for such transformations. Research detailing its conversion into advanced scaffolds like pyrido[4,3-b]indoles, spiro-oxindoles, or other complex polycyclic nitrogen-containing systems is not presently available.
Role in Medicinal Chemistry Intermediate Synthesis (excluding clinical/pharmacology)
In medicinal chemistry, piperidine derivatives are crucial intermediates for the synthesis of therapeutic agents. The structure of this compound contains motifs—a substituted piperidine and a methoxy-ketone side chain—that could potentially be elaborated into pharmacologically relevant molecules. For instance, the piperidine nitrogen could be functionalized via alkylation or acylation, and the ketone could undergo reactions like reductive amination or aldol (B89426) condensations to build molecular complexity. Despite this theoretical potential, a search of chemical and patent literature did not yield any instances where this compound is explicitly mentioned as a key intermediate in the synthesis of named pharmaceutical compounds or their analogues.
Utilization in the Construction of Functional Organic Materials or Probes
Functional organic materials, such as polymers, dyes, or molecular probes, often incorporate specific structural units to impart desired electronic, optical, or binding properties. The piperidine moiety can influence solubility, basicity, and conformational rigidity in such materials. However, there is no scientific literature that describes the incorporation of this compound into polymers, organic light-emitting diode (OLED) materials, chemosensors, or fluorescent probes. Its potential in this area remains unexplored and undocumented.
Potential Applications in Chemical Biology: Mechanistic Perspectives Strictly Excluding Clinical Efficacy, Safety, and Dosage
Exploration of Molecular Interactions with Biological Targets (in vitro studies)
The exploration of how a small molecule like 2-Methoxy-1-(piperidin-4-yl)ethan-1-one interacts with biological macromolecules is fundamental to understanding its potential as a tool in chemical biology. Such interactions are governed by the principles of molecular recognition, where the compound's structure, stereochemistry, and electronic properties determine its affinity and specificity for a given biological target.
Enzyme Inhibition Mechanisms (in vitro)
Hypothetically, this compound could act as an enzyme inhibitor through several mechanisms:
Competitive Inhibition: The compound might bind to the active site of an enzyme, competing with the natural substrate. The methoxy (B1213986) and carbonyl groups could form hydrogen bonds with amino acid residues in the active site, while the piperidine (B6355638) ring could engage in hydrophobic or van der Waals interactions.
Non-competitive Inhibition: It could bind to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without blocking substrate binding directly.
Uncompetitive Inhibition: The compound might bind only to the enzyme-substrate complex, stabilizing it and preventing the release of the product.
To ascertain any actual enzyme inhibitory activity, in vitro enzymatic assays would be necessary. These assays would typically involve incubating the enzyme with its substrate in the presence and absence of this compound and measuring the rate of product formation.
Receptor Binding and Modulation Mechanisms (in vitro)
The piperidine moiety is a common scaffold in ligands for various receptors, including G protein-coupled receptors (GPCRs) and ion channels. For example, compounds containing a benzylpiperidin-4-yl moiety have shown high affinity for sigma receptors (σRs). nih.gov Similarly, phenoxyalkylpiperidines have been developed as high-affinity sigma-1 (σ1) receptor ligands. uniba.it
The potential for this compound to bind to and modulate receptors in vitro can be postulated based on these related structures. The nitrogen atom in the piperidine ring can be protonated at physiological pH, allowing it to form an ionic bond with an acidic residue (e.g., aspartate or glutamate) in a receptor's binding pocket. The methoxyacetyl group could further contribute to binding affinity and specificity through hydrogen bonding and dipole-dipole interactions.
Potential mechanisms of receptor modulation include:
Agonism: The compound could bind to a receptor and activate it, mimicking the effect of the endogenous ligand.
Antagonism: It might bind to the receptor but not activate it, thereby blocking the binding and action of the endogenous agonist.
Allosteric Modulation: The compound could bind to a site on the receptor distinct from the orthosteric binding site, modulating the receptor's response to the endogenous ligand either positively or negatively.
Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor. In such an assay, a radiolabeled ligand with known affinity for the receptor is competed with unlabeled this compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC50 value) can be used to calculate its binding affinity (Ki).
Protein-Ligand Interaction Analysis Techniques
To characterize the molecular interactions of this compound with potential biological targets, several biophysical techniques can be employed. These methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics of binding between a ligand and a target protein immobilized on a sensor chip. It provides real-time data on the association and dissociation rates, from which the equilibrium dissociation constant (KD) can be calculated.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein in solution. This technique can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment, providing a complete thermodynamic profile of the interaction.
| Technique | Principle | Key Parameters Measured | Advantages |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD) | Real-time, label-free, provides kinetic data. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with binding. | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile of the interaction in solution. |
Development as Chemical Probes for Biological Pathway Elucidation
A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. For this compound to be developed into a useful chemical probe, it would need to exhibit high potency and selectivity for a particular biological target.
Should in vitro studies reveal a specific and potent interaction with a protein, this compound could be used to elucidate the role of that protein in various biological pathways. For example, if it were found to be a selective inhibitor of a particular kinase, it could be used in cell-based assays to study the downstream signaling events regulated by that kinase.
The development of a chemical probe often involves iterative cycles of chemical synthesis and biological testing to optimize its properties. This can include modifying the core structure to improve potency, selectivity, and cell permeability. Furthermore, the probe can be functionalized with reporter tags (e.g., fluorescent dyes or biotin) to enable visualization or affinity purification of its target protein.
Structure-Mechanism Relationship (SMR) Investigations in Related Compounds (based on in vitro data)
By examining the structure-activity relationships (SAR) of compounds analogous to this compound, we can infer how specific structural features might influence their mechanism of action.
For instance, in the series of glutaminase (B10826351) 1 inhibitors related to 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, variations in the substituents on the thiadiazole ring led to significant changes in inhibitory potency. nih.gov This suggests that this part of the molecule is crucial for interaction with the enzyme. Similarly, for sigma receptor ligands, modifications to the piperidine ring and the nature of the substituent on the piperidine nitrogen have been shown to greatly affect binding affinity and selectivity. nih.gov
In the context of this compound, the following structural elements would be of interest for SMR studies:
The Methoxy Group: The position and presence of the methoxy group could influence binding through steric and electronic effects. Its replacement with other functional groups (e.g., hydroxyl, halogen) would provide insight into the nature of the binding pocket.
The Carbonyl Group: The carbonyl oxygen can act as a hydrogen bond acceptor. Its reduction to a hydroxyl group or replacement with other functionalities would probe the importance of this interaction.
The Piperidine Ring: The conformation and basicity of the piperidine nitrogen are likely critical for receptor or enzyme binding. N-alkylation or substitution on the ring could modulate these properties and thus the biological activity.
| Structural Moiety | Potential Modification | Hypothesized Impact on Mechanism |
|---|---|---|
| Methoxy Group | Replacement with hydroxyl, halogen, or larger alkoxy groups. | Altering hydrogen bonding capacity and steric interactions within the binding site. |
| Carbonyl Group | Reduction to a hydroxyl group; replacement with other linkers. | Investigating the role of the hydrogen bond acceptor and the geometry of the interaction. |
| Piperidine Ring | N-alkylation; introduction of substituents on the ring. | Modulating basicity, conformational flexibility, and introducing new interaction points with the target. |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of piperidine (B6355638) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and diverse synthetic routes remains a critical endeavor. mdma.chnih.gov Future research concerning 2-Methoxy-1-(piperidin-4-yl)ethan-1-one will likely focus on developing novel synthetic pathways that are both environmentally friendly and economically viable. Current strategies for constructing substituted piperidines often involve multi-step processes. mdma.ch Innovations in this area could include the application of green chemistry principles, such as the use of non-toxic catalysts and solvent-free reaction conditions. ajchem-a.com
Recent advancements in synthetic organic chemistry offer promising avenues. For instance, dearomative functionalization of pyridines presents a direct and efficient method for producing highly substituted piperidines. researchgate.net Another area of exploration is the use of flow chemistry, which can offer improved reaction control, scalability, and safety. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also significantly enhance the efficiency of producing this compound and its analogs. researchgate.net
| Synthetic Approach | Potential Advantages | Key Challenges |
| Green Chemistry | Reduced environmental impact, lower cost | Catalyst stability and reusability |
| Dearomative Functionalization | High efficiency, access to complex structures | Regio- and stereoselectivity control |
| Flow Chemistry | Enhanced safety, scalability, and control | Initial setup cost and optimization |
| One-Pot Synthesis | Increased efficiency, reduced waste | Compatibility of reagents and intermediates |
Integration of Advanced Analytical Techniques for Deeper Structural and Dynamic Insights
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its potential biological activity. Advanced analytical techniques will be instrumental in gaining these deeper insights. While standard techniques like NMR and mass spectrometry provide fundamental structural information, more sophisticated methods can offer a more nuanced picture.
For example, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY), heteronuclear multiple quantum coherence (HMQC), and heteronuclear multiple bond correlation (HMBC), can be employed to unambiguously determine the connectivity and stereochemistry of the molecule. researchgate.net Furthermore, techniques like X-ray crystallography could provide precise atomic coordinates in the solid state, offering a static snapshot of the molecule's preferred conformation. To understand its dynamic behavior in solution, which is more relevant to biological systems, techniques like variable temperature NMR and computational molecular dynamics simulations will be invaluable.
Expansion of Computational Models for Enhanced Predictive Capabilities in Organic and Biological Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and chemical research. For a molecule like this compound, computational models can predict a wide range of properties, from its physicochemical characteristics to its potential biological targets. Future research will undoubtedly leverage and expand upon these models.
Quantitative Structure-Activity Relationship (QSAR) studies, for instance, can be used to build models that correlate the structural features of piperidine derivatives with their biological activities. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding synthetic efforts. Molecular docking simulations can predict how the molecule might bind to specific protein targets, providing insights into its potential mechanism of action. nih.govresearchgate.net Furthermore, molecular dynamics simulations can offer a dynamic view of these interactions over time. researchgate.net The continuous improvement of these computational methods, including the development of more accurate force fields and the application of machine learning algorithms, will enhance their predictive power. mdpi.com
| Computational Method | Application for this compound |
| QSAR | Predicting biological activity of derivatives |
| Molecular Docking | Identifying potential protein targets and binding modes |
| Molecular Dynamics | Simulating protein-ligand interactions and conformational changes |
| Machine Learning | Developing more accurate predictive models |
Elucidation of Broader Mechanistic Roles in Chemical Biology Through Novel Probe Design
The piperidine scaffold is a privileged structure in chemical biology, often serving as the core of molecular probes designed to investigate biological processes. acs.org this compound could serve as a starting point for the design of such probes. By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, derivatives of this compound could be used to visualize and identify their cellular targets and interaction partners.
For example, a fluorescently labeled version of this compound could be used in cellular imaging studies to determine its subcellular localization. The design of bioreductive probes based on piperazine-fused cyclic disulfides showcases a sophisticated approach to creating tools for studying cellular redox biology, and similar strategies could be adapted for piperidine-based compounds. acs.org The development of such chemical tools would be instrumental in uncovering the mechanistic roles of this compound and its derivatives in a biological context.
Exploration of New Chemical Space through Diversification and Derivatization
The true potential of this compound likely lies in the exploration of its chemical space through systematic diversification and derivatization. The piperidine ring and the methoxy (B1213986) ethanone (B97240) side chain offer multiple points for modification, allowing for the creation of a library of related compounds with diverse physicochemical and biological properties. thieme-connect.comresearchgate.net
Strategies for diversification could include modifying the substituents on the piperidine nitrogen, altering the length and functionality of the side chain, and introducing stereochemical diversity. rsc.org Multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, could be a powerful tool for generating a diverse library of analogs. nih.gov The exploration of this new chemical space, guided by computational predictions and followed by biological screening, could lead to the discovery of novel compounds with significant therapeutic potential. nih.gov The systematic modification of the piperidine ring with bridging moieties has been shown to be a successful strategy for probing receptor affinity and could be applied to this compound class as well. nih.gov
Q & A
Q. What analytical techniques are recommended for structural confirmation of 2-Methoxy-1-(piperidin-4-yl)ethan-1-one?
- Methodological Answer: Use 1H NMR (400 MHz, DMSO-d₆) and 13C NMR to identify proton and carbon environments, respectively. For example, δ 8.65 (s, 1H) in the 1H NMR spectrum indicates aromatic protons, while ESI-HRMS (e.g., m/z 449.1555) confirms molecular weight. Cross-validate purity via melting point analysis and HPLC .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer: Refer to safety data sheets (SDS) for hazard mitigation:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
- Store in a cool, dry place away from ignition sources, as recommended for structurally similar piperidine derivatives .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer:
- Reaction Conditions: Use mild oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) for functional group modifications .
- Purification: Column chromatography with silica gel or recrystallization improves yield and purity, as demonstrated in analogous syntheses (e.g., 70–83% yields) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Methodological Answer: Perform molecular docking studies to assess interactions with target proteins (e.g., enzymes or receptors). Compare results with structurally similar compounds showing antibacterial activity, such as 2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(2-nitrophenyl)ethan-1-one . Validate predictions via in vitro assays.
Q. What strategies resolve discrepancies in spectral data or melting points during characterization?
- Methodological Answer:
- Repetition: Replicate synthesis under controlled conditions to ensure consistency.
- Cross-Validation: Use complementary techniques (e.g., FT-IR for functional groups, X-ray crystallography for solid-state structure) .
- Purity Assessment: HPLC or TLC to rule out impurities affecting physical properties .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer:
- Modification Sites: Target the methoxy group or piperidine ring for substitutions. For example, fluorination at the piperidine nitrogen (as in 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone) enhances bioactivity .
- Bioassay Integration: Test derivatives against bacterial/fungal strains using standardized MIC (Minimum Inhibitory Concentration) protocols .
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?
- Methodological Answer:
- Animal Models: Rodent studies to assess absorption, distribution, and toxicity. Prior studies on piperidine derivatives suggest monitoring hepatic metabolism and blood-brain barrier penetration .
- Analytical Methods: LC-MS/MS for plasma concentration analysis, referencing protocols from pharmaceutical impurity guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
